molecular formula C21H33N3O3 B14775078 Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B14775078
M. Wt: 375.5 g/mol
InChI Key: GBYHFBZRCDNVPT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3

InChI Key

GBYHFBZRCDNVPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction.

    Attachment of the Benzyl Group: The benzyl group is attached using a benzyl halide in the presence of a base.

    Formation of the Carbamate: The isopropyl carbamate moiety is introduced through a reaction with isopropyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
  • CAS No.: 1401665-78-8
  • Molecular Formula : C₀₀H₃₁N₃O₃
  • Molecular Weight : 361.48 g/mol
  • Purity : ≥97% (as per commercial synthesis data) .

This compound features a pyrrolidine scaffold modified with a (S)-2-amino-3-methylbutanoyl (a branched-chain amino acid derivative) and an isopropyl carbamate group. Its stereochemical configuration at the pyrrolidine and amino acid residues is critical for bioactivity, as seen in related analogs .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities:

Compound Name Molecular Formula Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key Properties
This compound C₂₀H₃₁N₃O₃ - Pyrrolidine scaffold
- (S)-2-amino-3-methylbutanoyl
- Isopropyl carbamate
(S)-configuration at amino acid 361.48 High purity (97%), lipophilic
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate C₁₉H₂₇N₃O₃ - Ethyl carbamate (vs. isopropyl)
- (R)-pyrrolidinyl configuration
(R)-pyrrolidine, (S)-amino acid 345.44 Lower steric bulk, distinct stereochemistry
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)...]cyclopentyl)carbamate C₂₅H₃₄F₃N₂O₃ - Cyclopentane scaffold
- Trifluoromethylphenyl group
- tert-Butyl carbamate
(1R,3S)-cyclopentane 488.55 Enhanced metabolic stability via trifluoromethyl

Critical Structural and Functional Differences

Scaffold Diversity :

  • The target compound uses a pyrrolidine ring , whereas EP 1 763 351 B9 employs a cyclopentane scaffold . Pyrrolidine derivatives often exhibit enhanced conformational flexibility, which may influence binding to biological targets compared to rigid cyclopentane systems.

Substituent Effects: Isopropyl vs. Trifluoromethylphenyl Group: Present in EP 1 763 351 B9, this electron-withdrawing group improves metabolic stability and may enhance target affinity due to hydrophobic interactions .

Stereochemical Impact: The (S)-configuration at the pyrrolidine and amino acid residues in the target compound contrasts with the (R)-pyrrolidine configuration in its ethyl carbamate analog. Stereochemistry is a known determinant of receptor selectivity; for example, (S)-enantiomers of amino acid derivatives often exhibit higher biological activity in protease inhibition .

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in EP 1 763 351 B1 enhances resistance to cytochrome P450 oxidation, a feature absent in the target compound .
  • Structure-Activity Relationship (SAR) : Ethyl carbamate analogs show reduced steric hindrance, which may lower target binding efficiency compared to isopropyl derivatives .

Q & A

Basic: What are the critical steps for synthesizing this compound while preserving stereochemical integrity?

Methodological Answer:
Synthesis requires careful control of reaction conditions to retain the (S)-configuration at the 2-amino-3-methylbutanoyl moiety. Key steps include:

  • Coupling Reactions : Use of chiral auxiliaries or enantioselective catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) to maintain stereochemistry during pyrrolidine acylation .
  • Protection/Deprotection : Employ benzyloxycarbonyl (Cbz) groups for amine protection, followed by hydrogenolysis for selective deprotection .
  • Purification : Chromatography (HPLC or flash column) with chiral stationary phases to isolate enantiomerically pure intermediates .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data to analogs (e.g., benzyl carbamates with pyrrolidine backbones) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z ~400–450 Da) and isotopic patterns .
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ ~210–260 nm) to assess purity (>98%) and detect impurities from incomplete coupling reactions .

Advanced: What experimental strategies mitigate instability during storage or handling?

Methodological Answer:

  • Storage Conditions : Store lyophilized at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., oxidation of pyrrolidine) .
  • Formulation : Prepare stock solutions in anhydrous DMSO or acetonitrile to minimize water-mediated decomposition .

Advanced: How does stereochemistry at the pyrrolidine ring impact biological activity?

Methodological Answer:

  • Comparative Synthesis : Prepare diastereomers (e.g., (3R,4R) vs. (3S,4S) pyrrolidine derivatives) and evaluate via receptor-binding assays .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between enantiomers and target proteins (e.g., proteases) .
  • SAR Analysis : Correlate stereochemical data with IC₅₀ values to identify pharmacophoric motifs .

Advanced: Which analytical methods resolve contradictions in reported purity data?

Methodological Answer:

  • Orthogonal Techniques : Combine HPLC (for organic impurities) with ion chromatography (for counterion analysis) .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify residual solvents or byproducts .
  • Interlaboratory Comparison : Share samples with independent labs using validated GC-MS protocols to cross-verify purity claims .

Advanced: How can researchers design in vitro assays to study this compound’s mechanism of action?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., serine proteases) based on structural similarity to known carbamate inhibitors .
  • Kinetic Assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cellular Models : Use CRISPR-engineered cell lines to knockout putative targets and validate specificity .

Advanced: What computational approaches predict metabolic pathways or toxicity?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite to simulate cytochrome P450-mediated oxidation of the isopropyl carbamate group .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks from reactive metabolites .
  • Binding Affinity Prediction : Utilize molecular docking to assess off-target interactions with hERG channels .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Optimize Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of hydrophobic intermediates .
  • Reaction Monitoring : Use in situ FTIR to detect intermediate formation and adjust stoichiometry dynamically .

Advanced: What strategies characterize degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light, acidic/basic conditions, and analyze products via LC-QTOF-MS .
  • Isolation : Scale up degradation reactions and isolate major products using preparative HPLC for structural elucidation .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., logP)?

Methodological Answer:

  • Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon) .
  • Crystallography : Obtain single-crystal X-ray data to correlate molecular packing with solubility trends .
  • Inter-laboratory Validation : Collaborate with multiple labs to standardize measurement protocols .

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